(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1797316-22-3
VCID: VC4292738
InChI: InChI=1S/C17H18N2O3S/c20-17(16-10-4-5-11-18-16)19-12-6-7-14(19)13-23(21,22)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2
SMILES: C1CC(N(C1)C(=O)C2=CC=CC=N2)CS(=O)(=O)C3=CC=CC=C3
Molecular Formula: C17H18N2O3S
Molecular Weight: 330.4

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

CAS No.: 1797316-22-3

Cat. No.: VC4292738

Molecular Formula: C17H18N2O3S

Molecular Weight: 330.4

* For research use only. Not for human or veterinary use.

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone - 1797316-22-3

Specification

CAS No. 1797316-22-3
Molecular Formula C17H18N2O3S
Molecular Weight 330.4
IUPAC Name [2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone
Standard InChI InChI=1S/C17H18N2O3S/c20-17(16-10-4-5-11-18-16)19-12-6-7-14(19)13-23(21,22)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2
Standard InChI Key MCUFZGYSMSMFAW-UHFFFAOYSA-N
SMILES C1CC(N(C1)C(=O)C2=CC=CC=N2)CS(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Characterization and Structural Properties

Molecular Identity and Physicochemical Data

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a nitrogen- and sulfur-containing heterocyclic compound with the molecular formula C₁₇H₁₈N₂O₃S and a molecular weight of 330.4 g/mol. Its IUPAC name, [2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone, reflects the presence of a pyrrolidine ring substituted with a phenylsulfonylmethyl group at the 2-position and a pyridin-2-ylmethanone moiety at the 1-position. The compound’s structure enables diverse non-covalent interactions, including hydrogen bonding (via the sulfonyl group) and π-π stacking (via the pyridine and phenyl rings) .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1797316-22-3
Molecular FormulaC₁₇H₁₈N₂O₃S
Molecular Weight330.4 g/mol
IUPAC Name[2-(Benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone
Key Functional GroupsPyrrolidine, sulfonyl, pyridine

Crystallographic and Conformational Insights

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves two key steps:

  • Formation of the Phenylsulfonylmethylpyrrolidine Intermediate: Pyrrolidine reacts with phenylsulfonyl chloride under basic conditions to introduce the sulfonylmethyl group.

  • Coupling with Pyridine Derivatives: The intermediate undergoes nucleophilic acyl substitution or amide coupling with activated pyridine precursors, such as pyridin-2-ylcarbonyl chloride.

A modified approach inspired by Royal Society of Chemistry protocols employs DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent for amide bond formation, achieving yields >90% in optimized conditions .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Intermediate SynthesisPyrrolidine, PhSO₂Cl, Et₃N, DCM75%
Final CouplingPyridin-2-ylcarbonyl chloride, DCC, DMAP85%

Challenges and Optimization

Side reactions, such as over-sulfonylation or pyrrolidine ring opening, necessitate precise stoichiometric control. Chromatographic purification (e.g., silica gel with PE:EA = 19:1) is critical for isolating the final product . Recent advances in flow chemistry may address scalability issues inherent to batch processes.

Mechanism of Action and Biological Activity

Target Engagement and Molecular Interactions

The compound’s biological activity stems from its ability to inhibit enzymes or modulate receptors via:

  • Sulfonyl-Protein Interactions: The phenylsulfonyl group forms hydrogen bonds with catalytic residues (e.g., serine in proteases).

  • Hydrophobic Binding: The pyrrolidine and pyridine rings engage in van der Waals interactions with hydrophobic pockets .

In studies of analogous sulfonamides, such as N-(pyridin-4-ylmethyl)anilines, IC₅₀ values as low as 0.47 μM against AeKir1 channels highlight the pharmacophoric importance of sulfonyl and pyridine motifs .

Comparative Analysis with Structural Analogs

Replacing the pyridin-2-yl group with pyridin-4-yl (as in 9j ) reduces activity by 40%, underscoring the 2-substitution’s role in target specificity. Similarly, substituting the sulfonyl group with amides (11e,f ) abolishes inhibitory effects, emphasizing the sulfonyl moiety’s electronic contributions.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a lead structure for developing:

  • Antimicrobial Agents: Sulfonamide derivatives exhibit efficacy against resistant bacterial strains .

  • Kinase Inhibitors: Pyridine-containing analogs target ATP-binding pockets in oncogenic kinases .

Material Science

Its rigid, planar structure makes it a candidate for organic semiconductors, where π-π interactions enhance charge mobility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator